ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
CAS No.: 119304-96-0
Cat. No.: VC3806728
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119304-96-0 |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate |
| Standard InChI | InChI=1S/C13H16O3/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3 |
| Standard InChI Key | UKJHGKSYAFMJHL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1CCOC2=CC=CC=C12 |
| Canonical SMILES | CCOC(=O)CC1CCOC2=CC=CC=C12 |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate (CAS No. 119304-96-0) is defined by its IUPAC name and distinctive molecular architecture. The core structure consists of a 3,4-dihydro-2H-chromene system fused to an ethyl acetate group at the 4-position. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O₃ | |
| Molecular Weight | 220.26 g/mol | |
| IUPAC Name | ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate | |
| SMILES | CCOC(=O)CC1CCOC2=CC=CC=C12 | |
| InChI Key | UKJHGKSYAFMJHL-UHFFFAOYSA-N |
The compound’s planar chromene ring and flexible ethyl acetate side chain contribute to its physicochemical behavior, including solubility in organic solvents like ethanol and ethyl acetate.
Synthesis and Optimization
The synthesis of ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate typically involves a two-step process starting from 3,4-dihydro-2H-chromen-4-ol.
Purification and Yield
Crude product purification via flash chromatography (20:80 ethyl acetate:hexanes) yields the compound as a white solid. Reported melting points range from 104–107°C, though exact yields are unspecified.
Physicochemical Properties
Limited data exist on the compound’s physical and chemical properties. Preliminary analyses suggest:
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Solubility: Moderate solubility in dichloromethane, ethyl acetate, and ethanol; insoluble in water.
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Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments due to ester hydrolysis.
Comparative studies with analogous chromenes (e.g., 6-methoxycoumarin ) indicate that saturation of the pyran ring reduces π-π stacking interactions, potentially altering crystallinity and bioavailability.
Research Gaps and Future Directions
Current literature reveals significant unknowns:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.
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Target Identification: No molecular targets (e.g., enzymes, receptors) have been validated.
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Toxicity Profile: Acute and chronic toxicity studies are absent.
Proposed Research Initiatives:
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Structure-Activity Relationship (SAR) Studies: Modifying the ethyl acetate side chain or introducing electron-withdrawing groups could enhance bioactivity.
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In Silico Modeling: Molecular docking simulations to predict interactions with biological targets like COX-2 or cytochrome P450 enzymes .
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Synthetic Methodology Optimization: Exploring green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and reduce reaction times.
Industrial and Pharmaceutical Applications
Chromene derivatives are employed as:
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Fluorescent Probes: The rigid chromene core could serve as a fluorophore in bioimaging, though the dihydro structure may quench fluorescence.
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Polymer Additives: Ethyl acetate groups enhance compatibility with polyesters, suggesting use in material science.
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